4,6-Dimethyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile
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Overview
Description
4,6-Dimethyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted with dimethyl groups, an oxazole moiety, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-dimethylpyridine and a nitrile source.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyridine core.
Attachment of the Oxazole Moiety: The oxazole ring is attached through a cyclization reaction involving an appropriate oxazole precursor and the sulfanyl-substituted pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4,6-Dimethyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for the development of new therapeutic agents. Its structural features may interact with biological targets, offering potential for the treatment of various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile exerts its effects depends on its interaction with molecular targets. The sulfanyl group and oxazole moiety can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-sulfanylpyridine-3-carbonitrile: Lacks the oxazole moiety, making it less versatile in certain reactions.
2-[(1,2-oxazol-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile: Lacks the dimethyl groups, which can affect its reactivity and binding properties.
4,6-Dimethyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]pyridine:
Uniqueness
4,6-Dimethyl-2-[(1,2-oxazol-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile is unique due to the combination of its structural features. The presence of both the oxazole and sulfanyl groups, along with the dimethyl-substituted pyridine ring, provides a versatile scaffold for various chemical transformations and potential biological activities.
Properties
Molecular Formula |
C12H11N3OS |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
4,6-dimethyl-2-(1,2-oxazol-3-ylmethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H11N3OS/c1-8-5-9(2)14-12(11(8)6-13)17-7-10-3-4-16-15-10/h3-5H,7H2,1-2H3 |
InChI Key |
APEJOZDYXNWKPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=NOC=C2)C |
Origin of Product |
United States |
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